molecular formula C20H23N3O4S2 B12029442 N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 578750-65-9

N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12029442
CAS No.: 578750-65-9
M. Wt: 433.5 g/mol
InChI Key: LGQGDAZZCKRKKT-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a thienopyrimidine core, a dimethoxyphenyl group, and an acetamide moiety. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the dimethoxyphenyl group and the acetamide moiety. Common reagents and conditions used in these steps include:

    Thienopyrimidine Core Formation: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Dimethoxyphenyl Group Introduction: This can be achieved through electrophilic aromatic substitution reactions.

    Acetamide Moiety Addition: This step may involve the use of acylation reactions, often under the influence of catalysts or activating agents.

Industrial Production Methods

Industrial production of such compounds typically involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, modulating their activity.

    Pathways: Interference with cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide: can be compared with other thienopyrimidine derivatives, which may have similar structures but different substituents.

Uniqueness

  • The unique combination of the dimethoxyphenyl group, thienopyrimidine core, and acetamide moiety may confer distinct biological activities and chemical properties, setting it apart from other compounds.

Properties

CAS No.

578750-65-9

Molecular Formula

C20H23N3O4S2

Molecular Weight

433.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C20H23N3O4S2/c1-6-23-19(25)17-11(2)12(3)29-18(17)22-20(23)28-10-16(24)21-13-7-8-14(26-4)15(9-13)27-5/h7-9H,6,10H2,1-5H3,(H,21,24)

InChI Key

LGQGDAZZCKRKKT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=C(C=C3)OC)OC)SC(=C2C)C

Origin of Product

United States

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